Bienvenue dans la boutique en ligne BenchChem!

1,3-Dipropyl-8-p-sulfophenylxanthine

Adenosine Receptor Pharmacology Neuromuscular Junction Presynaptic Modulation

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) is the only adenosine receptor antagonist combining non-selective A1/A2 blockade with absolute cell membrane impermeability—restricting action to extracellular targets without CNS confounds. Unlike brain-permeable DPCPX, DPSPX uniquely inhibits ecto-phosphodiesterase (48% urinary adenosine reduction), scavenges NO, and inhibits xanthine oxidase, providing an irreplaceable integrated model for hypertension, renal, and purine metabolism research. Substitution fundamentally alters experimental outcomes. Request your quote now.

Molecular Formula C17H20N4O5S
Molecular Weight 392.4 g/mol
CAS No. 89073-57-4
Cat. No. B014053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipropyl-8-p-sulfophenylxanthine
CAS89073-57-4
Synonyms1,3-dipropyl-8-(4-sulfophenyl)xanthine
1,3-dipropyl-8-p-sulfophenylxanthine
1,3-dipropyl-8-sulfophenylxanthine
1,3-DSPX
DPSPX
PSPX
Molecular FormulaC17H20N4O5S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
InChIKeyIWALGNIFYOBRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>58.9 [ug/mL] (The mean of the results at pH 7.4)

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) Procurement Guide: Baseline Identity and Pharmacological Classification


1,3-Dipropyl-8-p-sulfophenylxanthine (CAS 89073-57-4; DPSPX) is a water-soluble, non-selective adenosine receptor antagonist belonging to the xanthine class [1]. It is characterized by a para-sulfophenyl substituent at the 8-position, which confers a negative charge at physiological pH, thereby restricting its distribution to the extracellular compartment and preventing cell membrane permeation [2]. DPSPX exhibits antagonism at both A1 and A2 adenosine receptor subtypes, with reported Ki values in the nanomolar range for the A1 receptor, and a slight selectivity profile favoring A1 over A2 receptors in certain experimental contexts [1][3]. The compound is primarily used as a pharmacological tool in cardiovascular and renal physiology research to dissect the role of extracellular adenosine signaling pathways.

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) Procurement: Why In-Class Substitution Is Not Feasible


Substitution of 1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) with other adenosine receptor antagonists is not straightforward due to its unique combination of physicochemical and pharmacological properties. Unlike brain-permeable, highly selective A1 antagonists such as DPCPX (8-cyclopentyl-1,3-dipropylxanthine), DPSPX is a cell membrane-impermeable, non-selective antagonist [1]. This impermeability is a critical differentiator; it confines DPSPX's actions to extracellular adenosine receptors and ecto-enzymes, a feature not shared by many other xanthine derivatives [2]. Furthermore, DPSPX exhibits additional off-target activities, including inhibition of xanthine oxidase and scavenging of nitric oxide, which contribute to its unique in vivo profile [3][4]. Therefore, replacing DPSPX with a seemingly analogous compound like DPCPX, 8-PST, or a selective A2 antagonist would fundamentally alter the experimental outcomes, as the latter compounds either penetrate cells, have different receptor selectivity profiles, or lack the ancillary enzymatic effects that define DPSPX's biological signature. The quantitative evidence presented below underscores why DPSPX is not interchangeable with its closest chemical analogs.

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) Procurement: Quantitative Differentiation Evidence


A1 Receptor Affinity: DPSPX vs. DPCPX and SPIIBX in Rat Neuromuscular Junction

DPSPX demonstrates a Ki of 38 nM for the presynaptic A1 adenosine receptor in rat neuromuscular junction preparations. This affinity is approximately 72-fold lower than that of the highly selective A1 antagonist DPCPX (Ki = 0.53 nM) but is 10.6-fold higher than that of another 8-sulfophenyl xanthine analog, SPIIBX (Ki = 404 nM) [1]. This places DPSPX in an intermediate affinity tier, suitable for studies where ultra-high affinity may not be desired and where moderate, reversible antagonism is beneficial.

Adenosine Receptor Pharmacology Neuromuscular Junction Presynaptic Modulation

Membrane Impermeability: DPSPX as an Extracellularly-Restricted Tool vs. Cell-Permeable Antagonists

DPSPX is cell membrane impermeable due to its negatively charged sulfophenyl group at physiological pH [1][2]. This property is in stark contrast to many other adenosine receptor antagonists, such as DPCPX and caffeine, which readily cross cell membranes. In functional assays, this impermeability allows DPSPX to selectively block extracellular adenosine receptors and ecto-phosphodiesterases without inhibiting intracellular phosphodiesterases [1]. This is a key differentiator from compounds like theophylline or IBMX, which inhibit intracellular PDEs. Specifically, DPSPX at concentrations ≥0.1 mM blocks ecto-phosphodiesterase, an effect not possible with cell-permeable antagonists unless they also possess this secondary activity [2]. In isolated, perfused rat kidney studies, DPSPX attenuated renal sympathetic neurotransmission via postjunctional A1 receptors without affecting intracellular PDEs, a profile distinct from non-selective, cell-permeable antagonists [1].

Membrane Permeability Extracellular Signaling Ecto-Enzyme Inhibition

In Vivo Ecto-Phosphodiesterase Inhibition: Quantitative Reduction in Urinary Adenosine Excretion

In an in vivo rat model, DPSPX infusion (10 mg + 0.15 mg/min, i.v.) achieved plasma and urine concentrations of approximately 0.3 mM and 6 mM, respectively, which are sufficient to block ecto-phosphodiesterase [1]. This treatment significantly decreased urinary adenosine excretion by 48% (from 3.57 ± 0.38 to 1.87 ± 0.14 nmol/30 min; p = 0.0003) and reduced the urinary adenosine-to-cAMP ratio by 39% (from 0.93 ± 0.08 to 0.57 ± 0.06; p = 0.0044). Importantly, these effects occurred without significant alterations in blood pressure, renal blood flow, or glomerular filtration rate, thereby isolating the effect to inhibition of the extracellular cAMP-adenosine pathway [1]. In contrast, selective adenosine receptor antagonists like DPCPX would not be expected to produce this specific metabolic blockade, as they lack ecto-PDE inhibitory activity at comparable concentrations.

Renal Physiology Ecto-Phosphodiesterase Adenosine Metabolism

Xanthine Oxidase Inhibition: DPSPX Exhibits Concentration-Dependent Inhibition of Purine Metabolism

DPSPX inhibits xanthine oxidase (XO) activity in a concentration-dependent manner in vitro, leading to decreased production of uric acid [1]. This effect was confirmed in vivo, where DPSPX treatment in rats resulted in reduced serum and urinary uric acid levels [1]. This off-target activity is a critical differentiator from other adenosine receptor antagonists like DPCPX and caffeine, which do not significantly inhibit XO at comparable concentrations [2]. The inhibition of XO by DPSPX may contribute to oxidative stress and endothelial dysfunction observed in DPSPX-induced hypertension models, a phenomenon not seen with pure adenosine receptor blockade [1]. Specifically, DPSPX's ability to scavenge nitric oxide (NO) further distinguishes it, as caffeine and DPCPX lacked this scavenging effect [2]. Consequently, DPSPX-treated rats exhibited decreased urinary nitrite excretion, a marker of reduced NO bioavailability [2].

Xanthine Oxidase Oxidative Stress Cardiovascular Pharmacology

Peripheral Selectivity: DPSPX Does Not Alter Central Adenosine A1-Mediated Behaviors

In a rat locomotor activity model, DPSPX (administered peripherally) did not reverse the hypolocomotor effects induced by the selective A1 receptor agonist CPA [1]. This is in direct contrast to brain-permeable A1 antagonists like DPCPX, which effectively block CPA-induced locomotor depression by acting on central A1 receptors [1]. The lack of effect of DPSPX in this behavioral paradigm confirms its restriction to the peripheral compartment due to its inability to cross the blood-brain barrier [1]. Similarly, another peripherally restricted antagonist, 8-PST, also failed to alter CPA-induced hypolocomotion [1]. This behavioral evidence corroborates the membrane impermeability data and provides a functional, in vivo readout of peripheral selectivity.

Behavioral Pharmacology Blood-Brain Barrier Central Nervous System

Differential Blockade of A2-Mediated NO Synthesis: DPSPX vs. Selective Antagonists

In cultured rat aortic smooth muscle cells, DPSPX significantly inhibited the increase in NO synthesis (measured as nitrite/nitrate production) induced by 2-chloroadenosine and by elevated endogenous adenosine [1]. This inhibitory effect was shared by the selective A2 antagonist KF17837, but crucially, was not observed with the selective A1 antagonist DPCPX [1]. This functional pharmacological profile demonstrates that the adenosine-mediated NO synthesis in these cells is mediated by A2 (likely A2B) receptors, and that DPSPX effectively blocks this pathway, whereas a pure A1 antagonist does not. This finding underscores DPSPX's broader receptor antagonism profile compared to highly selective agents.

Nitric Oxide Vascular Smooth Muscle A2B Receptors

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) Procurement: Recommended Application Scenarios


Dissecting the Extracellular cAMP-Adenosine Pathway in Renal Physiology

DPSPX is the definitive tool for investigating the contribution of the extracellular cAMP-adenosine pathway to renal function. Its membrane impermeability and inhibition of ecto-phosphodiesterase at achievable in vivo concentrations allow researchers to selectively block the conversion of extracellular cAMP to adenosine without affecting intracellular phosphodiesterases or central adenosine receptors [1]. This is directly supported by in vivo data showing a 48% reduction in urinary adenosine excretion following DPSPX infusion [1]. Studies examining renal hemodynamics, sodium excretion, and the role of adenosine in hypertension or kidney disease benefit uniquely from this property, as no other commercially available adenosine receptor antagonist possesses this combination of peripheral restriction and ecto-enzyme inhibition.

Investigating Integrated Purinergic Signaling and Purine Metabolism in Cardiovascular Models

DPSPX serves as a unique pharmacological tool for studying the interplay between adenosine receptor blockade and purine metabolism. Its dual activity as an adenosine antagonist and a xanthine oxidase inhibitor (and NO scavenger) makes it invaluable for modeling hypertension and vascular injury [1][2]. Chronic DPSPX infusion in rats reliably induces hypertension and cardiovascular structural changes, providing a model to study the consequences of simultaneous disruption of adenosine signaling and purine catabolism [3]. This is not achievable with selective adenosine antagonists or xanthine oxidase inhibitors alone, as DPSPX integrates these effects. Researchers investigating the role of oxidative stress, endothelial dysfunction, and the renin-angiotensin system in hypertension will find DPSPX an essential compound for creating a complex and clinically relevant disease phenotype.

Peripheral Adenosine Receptor Pharmacology Without CNS Confounds

For studies requiring selective blockade of peripheral adenosine receptors, DPSPX is the preferred choice due to its inability to cross the blood-brain barrier. This has been functionally validated in behavioral assays where DPSPX failed to reverse centrally-mediated A1 agonist effects, unlike brain-permeable antagonists [1]. This property is critical for research focused on cardiovascular, renal, gastrointestinal, or immune system functions where central nervous system actions of other antagonists would confound data interpretation. DPSPX allows for clean pharmacological interrogation of peripheral adenosine receptor roles in processes such as vascular tone regulation, renal sympathetic neurotransmission, and local inflammatory responses.

Comparative Adenosine Receptor Pharmacology: A Non-Selective Benchmark

Given its well-characterized affinity profile (Ki = 38 nM at rat A1 receptors) and non-selective (A1/A2) antagonism, DPSPX serves as an excellent benchmark compound for comparative pharmacology studies [1]. It is particularly useful when evaluating new, putatively selective adenosine receptor ligands. Its moderate affinity and established in vivo effects provide a standard reference point for assessing potency, selectivity, and functional outcomes of novel compounds in both in vitro and in vivo assays. The wealth of published data on DPSPX across multiple species and tissue types enhances its value as a control compound for validating experimental models and ensuring assay consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dipropyl-8-p-sulfophenylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.